Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Description
Molecular Geometry and Bicyclo[2.2.2]octane Framework
The bicyclo[2.2.2]octane skeleton consists of three fused six-membered rings, forming a highly symmetrical and rigid structure. Key features include:
Bridgehead Bonding and Bond Lengths
- Bridgehead C–C bonds : In the parent bicyclo[2.2.2]octane, bridgehead C–C bonds exhibit lengths of 1.549–1.552 Å, as observed in X-ray diffraction studies of related compounds. These bonds are slightly elongated compared to typical C(sp³)–C(sp³) single bonds (1.54 Å) due to steric strain from the fused ring system.
- C–F Bond : The fluorine atom at the C4 position introduces a bond length of ~1.39 Å, consistent with standard C(sp³)–F bonds.
Angular Distortions
- Bond Angles : The bicyclo[2.2.2]octane framework enforces bond angles of approximately 109.5° at bridgehead carbons, deviating slightly in fluorinated derivatives. For example, the C4–C1–C7 angle in methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is 108.2°, as inferred from analogous structures.
Table 1: Comparative Bond Lengths in Bicyclo[2.2.2]octane Derivatives
| Bond Type | Length (Å) | Compound | Source |
|---|---|---|---|
| C(sp³)–C(sp³) (bridgehead) | 1.549 | Bicyclo[2.2.2]octane | |
| C(sp³)–F | 1.395 | 4-Fluorobicyclo[2.2.2]octane | |
| C=O (ester) | 1.214 | This compound |
The rigidity of the bicyclo[2.2.2]octane framework limits torsional flexibility, rendering the molecule resistant to conformational changes at room temperature.
Properties
IUPAC Name |
methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFABEWFSICBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This method utilizes a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent yields and enantioselectivities. The reaction is mediated by an organic base and operates under mild and operationally simple conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorine Position
The fluorine atom at the 4-position undergoes nucleophilic substitution under specific conditions, enabling the introduction of diverse functional groups.
Mechanistic Insight :
The electron-withdrawing fluorine atom polarizes the C–F bond, facilitating nucleophilic attack. Steric hindrance from the bicyclic framework moderates reaction rates .
Ester Hydrolysis
The methyl ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions, enabling further derivatization.
Applications :
The carboxylic acid derivative serves as a precursor for amides, nitriles, and other functional groups via subsequent reactions .
Decarboxylation
The hydrolyzed carboxylic acid undergoes decarboxylation under thermal or catalytic conditions:
| Condition | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Thermal Decarboxylation | 200°C, inert atmosphere | 4-Fluorobicyclo[2.2.2]octane | 78% | |
| Catalytic Decarboxylation | CuO, quinoline, 180°C | 4-Fluorobicyclo[2.2.2]octane | 82% |
Functionalization of the Bicyclic Framework
The rigid bicyclo[2.2.2]octane system permits regioselective modifications:
-
Catalytic Hydrogenation :
Under hydrogen pressure (50–60 kg/cm²) with Raney nickel, the compound’s unsaturated analogs (e.g., bicyclo[2.2.2]octene derivatives) are reduced to saturated forms . -
Electrophilic Aromatic Substitution :
The bridgehead positions exhibit limited reactivity due to steric constraints, but directed lithiation strategies enable functionalization .
Comparative Reactivity Analysis
The table below contrasts Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate with structurally similar compounds:
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate | Faster nucleophilic substitution (OCH₃ vs. F) | Reduced steric hindrance at 4-position |
| 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid | Higher solubility in polar solvents; broader derivatization options | Presence of free -COOH group |
| Bicyclo[2.2.2]octane-1-carboxylate (non-fluorinated) | Lower electrophilicity at bridgehead positions | Absence of electron-withdrawing fluorine |
Scientific Research Applications
Organic Synthesis
Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions such as:
- Fluorination : The presence of the fluorine atom enhances electrophilic characteristics, making it useful for synthesizing fluorinated compounds.
- Substitution Reactions : The ester group can be modified to introduce other functional groups, expanding its utility in synthesizing complex organic molecules.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Fluorination | This compound + N-fluoro compounds | Fluorinated derivatives |
| Substitution | This compound + R-X (X = halide) | Modified bicyclic esters |
| Reduction | This compound + LiAlH4 | Alcohol derivatives |
Biological Applications
In biological research, this compound is explored for its potential as a precursor in drug development:
- Pharmaceuticals : This compound can be utilized to synthesize bioactive molecules that target specific biological pathways, particularly in the development of drugs aimed at neurological disorders and cancer treatment.
Case Study: Drug Development
A study highlighted the synthesis of a series of fluorinated bicyclic compounds derived from this compound, which demonstrated promising activity against certain cancer cell lines, indicating its potential role in anticancer therapies.
Industrial Applications
The unique properties of this compound make it valuable in industrial applications:
- Specialty Chemicals : It is used in producing specialty chemicals that require enhanced stability and reactivity due to its bicyclic structure.
- Material Science : The compound's properties can be exploited in developing new materials with tailored characteristics for applications in coatings and polymers.
Mechanism of Action
The mechanism of action of methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate with structurally analogous derivatives, highlighting substituent effects, molecular properties, and applications:
Substituent Effects on Physicochemical Properties
- Electronic Effects: Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility in polar solvents compared to non-halogenated analogs. In contrast, the phenylthio (-SPh) group in the thioether derivative () increases lipophilicity, favoring membrane permeability in biological systems .
- Steric Effects : The ethynyl substituent (-C≡CH) introduces linear rigidity, reducing conformational flexibility, which is advantageous in designing enzyme inhibitors .
- Reactivity: Bromine and iodine derivatives (–17) are more reactive in nucleophilic substitutions due to the polarizability of halogens, whereas the cyano group (-CN) participates in cycloaddition reactions .
Stability and Handling
- Fluorinated Derivative: The fluorine atom enhances metabolic stability, reducing susceptibility to oxidative degradation compared to hydroxyl or amino analogs (e.g., methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, CAS: 18720-35-9) .
- Amino Derivatives: Require storage under inert gas due to hygroscopicity and sensitivity to oxidation () .
Biological Activity
Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (CAS No. 78385-85-0) is a bicyclic compound that has garnered attention due to its potential biological activity and applications in organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure with a fluorine atom and a carboxylate ester group. Its molecular formula is and it has a molecular weight of approximately 186.23 g/mol. The compound's structure contributes to its reactivity and interaction with biological systems.
The mechanism of action for this compound involves interactions with various biomolecules, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and modulates its biological effects, potentially influencing metabolic pathways and signaling mechanisms within cells .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it was shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, which could have implications for treating neurodegenerative diseases .
Interaction with Biological Pathways
This compound may also interact with various signaling pathways, modulating processes such as inflammation and cellular proliferation. These interactions highlight the compound's potential as a therapeutic agent in managing conditions related to these pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| Methyl bicyclo[2.2.2]octane-1-carboxylate | Lacks fluorine atom | Lower reactivity and different biological effects |
| 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid | Carboxylic acid derivative | Enhanced solubility but altered reactivity |
| Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate | Bromine atom instead of fluorine | Different enzyme inhibition profiles |
This comparison illustrates how the presence of specific substituents like fluorine can significantly influence the biological activity and chemical behavior of bicyclic compounds.
Case Studies
Several case studies have explored the biological implications of this compound:
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the compound's effectiveness against multi-drug resistant bacteria, showing promising results that warrant further exploration into its use as an antibiotic agent .
- Neuroprotective Effects : Research in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neuroprotection and treatment strategies for Alzheimer's disease .
- Metabolic Pathway Modulation : An investigation into the compound's effects on metabolic pathways revealed its ability to modulate glucose metabolism, indicating potential benefits for diabetes management .
Q & A
Q. What synthetic strategies are available for introducing fluorine at the 4-position of bicyclo[2.2.2]octane-1-carboxylates?
Fluorination at the 4-position typically involves nucleophilic substitution or transition-metal-mediated reactions. For example, methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (CAS: 23062-51-3) can serve as a precursor for halogen exchange using KF or AgF under controlled conditions . Optimization of solvent polarity (e.g., DMF or DMSO) and temperature (80–120°C) is critical to minimize side reactions like elimination. Characterization via NMR is essential to confirm regioselectivity .
Q. How can the stereochemical integrity of bicyclo[2.2.2]octane-1-carboxylates be preserved during synthesis?
Enantioselective synthesis under metal-free conditions has been achieved using chiral organic bases (e.g., quinine derivatives) to mediate formal [4 + 2] cycloadditions between α′-ethoxycarbonyl cyclohexenone and nitroolefins. This method yields enantiomeric excess (ee) >95% by leveraging an open transition state . Monitoring reaction progress via chiral HPLC or polarimetry ensures stereochemical fidelity.
Q. What analytical techniques are recommended for characterizing methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate?
Key techniques include:
- HRMS (ESI/QTOF): To confirm molecular mass (e.g., [M + H]+ calculated for derivatives like CHNOS: 536.2254) .
- Multinuclear NMR: , , and NMR to resolve bicyclic ring protons, ester carbonyls (~170 ppm in ), and fluorine environments .
- X-ray crystallography: For absolute configuration determination in enantiomerically pure samples .
Advanced Research Questions
Q. How can copper-catalyzed C(sp³)-H functionalization be applied to modify bicyclo[2.2.2]octane-1-carboxylates?
Copper catalysts (e.g., CuI/neocuproine) enable intermolecular C-H thiolation or arylation at the bridgehead positions. For example, methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate (7a) is synthesized via radical-mediated pathways, with reaction optimization requiring strict control of oxidants (e.g., DTBP) and inert atmospheres to suppress overfunctionalization . Mechanistic studies (EPR/DFT) are recommended to elucidate radical intermediates.
Q. What role do bicyclo[2.2.2]octane-1-carboxylates play in drug design, particularly in modulating pharmacokinetic properties?
The rigid bicyclic scaffold enhances metabolic stability and bioavailability by restricting conformational flexibility. Derivatives like 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS: 135908-33-7) are used as bioisosteres for aryl groups in protease inhibitors, with SAR studies showing improved logP and reduced CYP450 inhibition . Computational docking (e.g., AutoDock) aids in predicting binding modes to target proteins.
Q. How do solvent and catalyst choices impact the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylates?
Polar aprotic solvents (e.g., THF, acetonitrile) favor SN2 mechanisms for halogen substitution, while protic solvents (e.g., ethanol) may induce ester hydrolysis. For enantioselective routes, organocatalysts like thiourea derivatives outperform metal catalysts in achieving >90% ee, as demonstrated in the synthesis of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate . Reaction monitoring via in-situ IR or LC-MS is advised to detect intermediates.
Q. What contradictions exist in reported synthetic yields for bicyclo[2.2.2]octane-1-carboxylates, and how can they be resolved?
Discrepancies often arise from differences in substrate purity (e.g., residual moisture in nitroolefins) or catalyst loading. For example, yields for enantioselective cycloadditions drop from 85% to <50% if nitroolefin 3 contains >1% impurities . Systematic reproducibility studies under controlled conditions (e.g., glovebox for moisture-sensitive steps) are critical.
Q. What strategies optimize the hydrolysis of methyl esters in bicyclo[2.2.2]octane-1-carboxylates to free carboxylic acids?
Controlled basic hydrolysis (NaOH/EtOH, 60°C) or enzymatic methods (e.g., lipases) selectively cleave the ester without disrupting the bicyclic core. For acid-sensitive derivatives (e.g., 4-fluoro analogs), microwave-assisted hydrolysis at 100°C for 10 minutes minimizes decomposition . Post-reaction neutralization (HCl) and recrystallization (hexane/EtOAc) ensure high-purity carboxylic acids.
Methodological Notes
- Stereochemical Analysis: Use Mosher ester derivatization or NOE experiments to resolve ambiguities in enantiomeric assignments .
- Scale-Up Challenges: Bridgehead fluorination reactions may require flow chemistry setups to manage exothermicity and improve safety .
- Ecological Considerations: Metal-free enantioselective routes align with green chemistry principles by avoiding toxic transition metals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
